![molecular formula C24H28O2Si B14314255 (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-31-8](/img/structure/B14314255.png)
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups This particular compound features a silane core with a 4-methoxyphenyl group, two dimethyl groups, and a 3-(3-phenoxyphenyl)propyl group attached to the silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace one or more of the organic groups attached to the silicon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different organic groups.
Substitution: New organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and coatings, where its properties enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The presence of the 4-methoxyphenyl and 3-(3-phenoxyphenyl)propyl groups enhances its reactivity and specificity towards certain biological targets. The compound can modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- (4-Methoxyphenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Comparison:
- Structural Differences: The position of the phenoxy group on the phenyl ring can vary, leading to differences in reactivity and properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards nucleophiles and electrophiles.
- Applications: While similar compounds may have overlapping applications, the unique structure of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane makes it particularly suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
109627-31-8 |
|---|---|
Formule moléculaire |
C24H28O2Si |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28O2Si/c1-25-21-14-16-24(17-15-21)27(2,3)18-8-10-20-9-7-13-23(19-20)26-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
Clé InChI |
QRTIBKBSMMKMRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



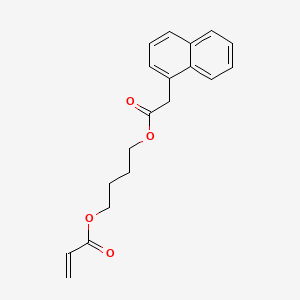
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
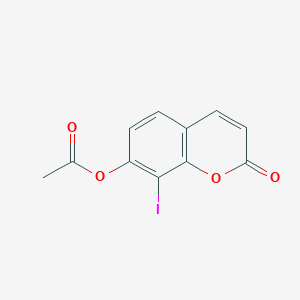
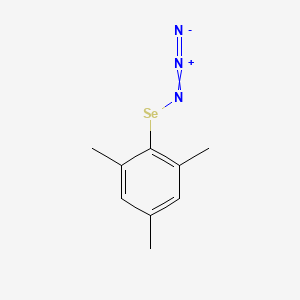
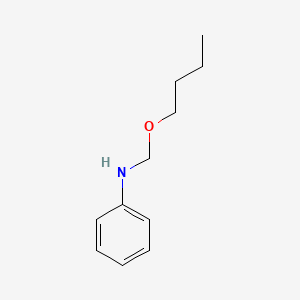
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
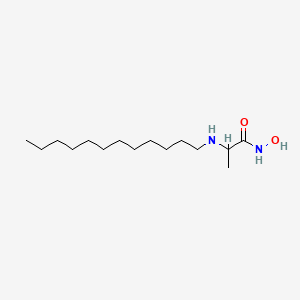
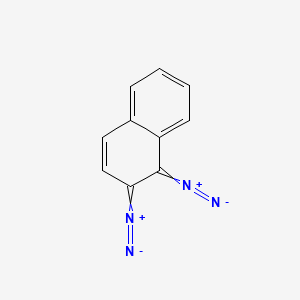
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
